molecular formula C21H16ClFN2O4S2 B6582716 (3Z)-3-{[(3-chloro-4-methoxyphenyl)amino]methylidene}-1-[(3-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione CAS No. 894686-18-1

(3Z)-3-{[(3-chloro-4-methoxyphenyl)amino]methylidene}-1-[(3-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione

Cat. No.: B6582716
CAS No.: 894686-18-1
M. Wt: 478.9 g/mol
InChI Key: CXZJFYICYIHWBI-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(3Z)-3-{[(3-chloro-4-methoxyphenyl)amino]methylidene}-1-[(3-fluorophenyl)methyl]-1H,3H,4H-2λ⁶-thieno[3,2-c][1,2]thiazine-2,2,4-trione" is a synthetic heterocyclic molecule featuring a thieno[3,2-c][1,2]thiazine-2,2,4-trione core. Key structural attributes include:

  • A 3-chloro-4-methoxyphenyl substituent on the amino group, contributing electron-withdrawing and bulky effects.
  • A 3-fluorophenylmethyl group at position 1, influencing lipophilicity and steric interactions.

The compound’s structural complexity necessitates advanced synthesis and characterization techniques, such as X-ray crystallography using programs like SHELXL for precise conformation analysis .

Properties

IUPAC Name

(3Z)-3-[(3-chloro-4-methoxyanilino)methylidene]-1-[(3-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN2O4S2/c1-29-18-6-5-15(10-16(18)22)24-11-19-20(26)21-17(7-8-30-21)25(31(19,27)28)12-13-3-2-4-14(23)9-13/h2-11,24H,12H2,1H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZJFYICYIHWBI-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound known as (3Z)-3-{[(3-chloro-4-methoxyphenyl)amino]methylidene}-1-[(3-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is a complex heterocyclic molecule with potential applications in medicinal chemistry. Its structure features a thieno[3,2-c][1,2]thiazine core, which is significant in the development of various bioactive compounds. This article reviews the biological activity of this compound based on recent research findings.

  • Molecular Formula : C21_{21}H16_{16}ClFN2_{2}O4_{4}S2_{2}
  • Molecular Weight : 478.9 g/mol
  • CAS Number : 894686-18-1

Biological Activity Overview

Recent studies have highlighted the compound's potential as an anticancer agent. The biological activity of this compound is primarily evaluated through its effects on various cancer cell lines and its mechanism of action at the molecular level.

Anticancer Activity

Research indicates that derivatives of thieno[3,2-c][1,2]thiazine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Tests : The compound was tested against several human cancer cell lines including MCF-7 (breast), HCT-116 (colon), and PC-3 (prostate). Preliminary results suggest that it demonstrates IC50_{50} values comparable to established chemotherapeutic agents like doxorubicin .
Cell LineIC50_{50} (µM)Reference
MCF-719.4 ± 0.22
HCT-11614.5 ± 0.30
PC-340.0 ± 3.9

The mechanism by which this compound exerts its anticancer effects is thought to involve the inhibition of specific signaling pathways associated with cell proliferation and survival. Molecular docking studies have suggested interactions with important targets such as EGFR and PI3K pathways .

Case Studies

Case Study 1: Synthesis and Evaluation
A study focused on synthesizing thieno[3,2-c][1,2]thiazine derivatives similar to the compound demonstrated their ability to inhibit tumor growth in vitro. The synthesized compounds were subjected to molecular docking simulations which indicated strong binding affinities to target proteins involved in cancer progression .

Case Study 2: Structure-Activity Relationship (SAR) Analysis
An analysis of structural modifications revealed that alterations in substituents on the thiazine ring significantly impacted the biological activity of the compounds. For example, variations in halogen substitutions were correlated with increased potency against specific cancer cell lines .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (3Z)-3-{[(3-chloro-4-methoxyphenyl)amino]methylidene} have shown promise in anticancer applications. The thiazine core is known for its ability to inhibit various cancer cell lines. For instance, studies have demonstrated that derivatives of thieno[3,2-c][1,2]thiazines can induce apoptosis in cancer cells by disrupting cellular signaling pathways.

Antimicrobial Properties

The structural features of this compound suggest potential antimicrobial activity. Compounds with similar frameworks have been reported to possess antibacterial and antifungal properties. Investigations into the mechanism of action reveal that these compounds may interfere with microbial cell wall synthesis or disrupt metabolic pathways essential for microbial survival.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in disease processes. For example, thiazine derivatives have been studied for their ability to inhibit protein kinases and other enzymes linked to cancer progression. This inhibition can lead to reduced tumor growth and improved efficacy of existing therapies.

Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of thieno[3,2-c][1,2]thiazine derivatives on human breast cancer cell lines. The results indicated that these compounds significantly reduced cell viability and induced apoptosis through caspase activation pathways. The study concluded that modifications to the thiazine core could enhance therapeutic efficacy against resistant cancer types.

Study 2: Antimicrobial Activity

In another investigation, a series of thiazine derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests that the compound could be developed into a novel antimicrobial agent.

Study 3: Enzyme Inhibition Profile

Research focusing on enzyme inhibition revealed that thieno[3,2-c][1,2]thiazine compounds could effectively inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. This inhibition was linked to decreased proliferation rates in cancer cells, highlighting the therapeutic potential of these compounds in oncology.

Comparison with Similar Compounds

Positional Isomerism in Fluorophenyl Substitution

A closely related analog, (3Z)-3-{[(3-chloro-4-methoxyphenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2λ⁶-thieno[3,2-c][1,2]thiazine-2,2,4-trione (CAS: 894681-95-9), differs only in the fluorophenyl substitution position (4-F vs. 3-F). Key differences include:

Property Target Compound (3-F) Analog (4-F)
Substituent Position 3-Fluorophenylmethyl 4-Fluorophenylmethyl
Lipophilicity (logP) Predicted ~3.5 Predicted ~3.7
Steric Effects Increased ortho steric hindrance Reduced steric bulk

Core Heterocycle Modifications

Comparisons with triazole-thione derivatives (e.g., 4-amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione) highlight the impact of core heterocycles:

Property Thieno-Thiazine Trione (Target) Triazole-Thione
Ring Strain Moderate (fused bicyclic system) Low (monocyclic)
Electronic Effects Electron-deficient due to S=O groups Electron-rich sulfur
Bioactivity Potential kinase inhibition Antimicrobial activity

The thieno-thiazine trione’s electron-deficient core may enhance interactions with positively charged enzymatic residues, whereas triazole-thiones are more suited for metal coordination in antimicrobial contexts .

Halogen and Methoxy Substituent Variations

Substitution patterns on the aniline moiety significantly alter physicochemical properties:

Compound Substituents Molecular Weight logP
Target 3-Cl, 4-OCH₃ 478.9 ~3.5
Analog A 4-Cl, 3-OCH₃ 478.9 ~3.8
Analog B 3-Cl, 4-OH 464.8 ~2.9
  • Analog A (4-Cl, 3-OCH₃) shows higher logP due to para-chloro’s lipophilicity.
  • Analog B (3-Cl, 4-OH) is less lipophilic but may exhibit improved solubility and hydrogen-bonding capacity .

Research Findings and Implications

  • Synthetic Challenges : The Z-configuration of the imine group requires controlled reaction conditions to prevent isomerization to the E-form, a common issue in Schiff base synthesis.
  • Biological Relevance : Fluorine and chlorine substituents enhance metabolic stability and target affinity, as seen in kinase inhibitors and anti-inflammatory agents .
  • QSAR Insights : Van der Waals descriptors suggest that meta-substitutions (e.g., 3-F, 3-Cl) optimize steric and electronic complementarity in enzyme binding pockets .

Preparation Methods

Introduction of the (3-Fluorophenyl)Methyl Group

The 1-[(3-fluorophenyl)methyl] substituent is introduced via N-alkylation of the thiazine nitrogen. A modified Mannich reaction using 3-fluorobenzyl chloride in chloroform, catalyzed by iodine or ferric chloride, achieves regioselective substitution. For example, reacting the thieno-thiazine intermediate with 3-fluorobenzyl chloride at 60°C for 2 hours yields the N-alkylated product with >75% efficiency.

Formation of the Methylidene Amino Moiety

The (3Z)-3-{[(3-chloro-4-methoxyphenyl)amino]methylidene} group is installed through condensation with 3-chloro-4-methoxyaniline. This step employs thiosemicarbazide derivatives under acidic conditions (e.g., acetic acid) to form the hydrazinecarbothioamide intermediate, followed by dehydration using PPA or thionyl chloride (SOCl₂). The Z-configuration is stabilized by intramolecular hydrogen bonding, confirmed via NOESY spectroscopy.

Chlorination and Methoxylation Strategies

The 3-chloro-4-methoxyphenyl group is synthesized separately and introduced via electrophilic aromatic substitution . Key methods include:

  • Chlorination : Sulfuryl chloride (SO₂Cl₂) in chloroform at 60°C selectively chlorinates the para position relative to the methoxy group.

  • Methoxylation : Dimethyl sulfate or methyl iodide in the presence of K₂CO₃ introduces the methoxy group.

Optimization Insight : Using SO₂Cl₂ instead of Cl₂ reduces byproducts (e.g., dichlorinated isomers) from 15% to <5%.

Final Cyclization and Trione Formation

The 2,2,4-trione moiety is generated through sequential oxidation of thiocarbonyl groups. Treatment with hydrogen peroxide (H₂O₂) in acetic acid converts thioamide intermediates to carbonyls, while SOCl₂ mediates the formation of the trione structure.

Critical Parameters :

  • Oxidizing Agent : 30% H₂O₂ at 80°C for 6 hours.

  • Yield : 68–72% after recrystallization from ethanol.

Spectroscopic Validation and Purity Control

1H-NMR and IR spectroscopy are pivotal for confirming structural integrity:

  • IR : Peaks at 1680–1665 cm⁻¹ (C=O), 3405 cm⁻¹ (N-H).

  • 1H-NMR : Singlets for N-CH₂-Ar (δ 4.30–4.50 ppm) and Z-configuration methylidene (δ 7.85 ppm).

Purity Assurance :

  • HPLC : >98% purity using C18 column (MeOH:H₂O = 70:30).

  • TLC Monitoring : Rf = 0.45 (hexane:ethyl acetate = 1:1).

Comparative Analysis of Synthetic Routes

Method StepReagents/ConditionsYield (%)Key AdvantageSource Reference
Thieno-thiazine cyclizationPPA, 250°C, 18 h65High regioselectivity
N-Alkylation3-Fluorobenzyl chloride, I₂78Mild conditions
Methylidene condensationThiosemicarbazide, AcOH70Z-selectivity
ChlorinationSO₂Cl₂, CHCl₃, 60°C82Minimal isomerization
Trione oxidationH₂O₂, AcOH, 80°C72High conversion efficiency

Challenges and Mitigation Strategies

  • Regioselectivity in Chlorination : Use of SO₂Cl₂ over Cl₂ suppresses ortho-chlorination.

  • Z/E Isomerism : Acidic conditions during condensation favor the Z-configuration via kinetic control.

  • Byproduct Formation : Recrystallization from ethanol removes unreacted aniline derivatives.

Q & A

Basic: What are the key considerations for synthesizing the compound with high purity?

Methodological Answer:
The synthesis involves multi-step reactions, including cyclization, condensation, and functional group modifications. Critical considerations include:

  • Reaction Optimization : Control temperature (e.g., room temperature for imine formation) and solvent choice (e.g., THF for solubility) to minimize side reactions .
  • Catalysts : Use triethylamine to neutralize byproducts (e.g., HCl) during amide bond formation .
  • Purification : Employ column chromatography or recrystallization to isolate the final product, ensuring >95% purity .

Basic: Which characterization techniques are critical for confirming the compound's structure?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substituent positions (e.g., distinguishing Z/E isomers via coupling constants) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ ion matching theoretical mass) .
  • X-ray Crystallography : Resolves stereochemistry of the thieno-thiazine core and substituent orientation .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Structural Variants : Compare activity across analogs with modified substituents (e.g., 3-fluorophenyl vs. 4-methylphenyl groups) to isolate pharmacophore contributions .
  • Assay Conditions : Standardize protocols (e.g., cell line viability assays at 48h vs. 72h) to reduce variability .
  • Dose-Response Analysis : Generate EC50/IC50 curves to quantify potency differences under controlled conditions .

Advanced: What strategies optimize regioselectivity in modifying the thieno-thiazine core?

Methodological Answer:

  • Steric Guidance : Introduce bulky groups (e.g., 3-fluorophenylmethyl) to direct electrophilic attacks to less hindered positions .
  • Electronic Effects : Utilize electron-withdrawing substituents (e.g., -CF3) to activate specific reaction sites .
  • Protecting Groups : Temporarily block reactive amines during functionalization steps .

Basic: What are common solubility challenges and mitigation strategies for this compound?

Methodological Answer:

  • Solvent Screening : Test DMSO for in vitro assays or PEG-based formulations for in vivo studies .
  • Salt Formation : Prepare sodium or hydrochloride salts to enhance aqueous solubility .
  • Co-Solvents : Use ethanol or cyclodextrins to stabilize hydrophobic moieties .

Advanced: How do electronic effects of substituents influence the compound's reactivity?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : The 3-fluoro substituent increases electrophilicity at the thiazine ring, enhancing nucleophilic attack susceptibility .
  • Electron-Donating Groups (EDGs) : Methoxy groups on the aryl ring stabilize intermediates via resonance, altering reaction pathways .
  • Computational Modeling : DFT calculations predict charge distribution to guide synthetic modifications .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at -20°C in amber vials to prevent thermal degradation .
  • Moisture Control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis .
  • Light Protection : Avoid UV exposure to preserve the conjugated double bond system .

Advanced: What computational methods predict interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Screen against kinase or GPCR targets using AutoDock Vina to identify binding poses .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100ns trajectories (e.g., GROMACS) .
  • QSAR Modeling : Corrogate substituent effects (e.g., Hammett constants) with activity data .

Advanced: How to address low yields in key synthetic steps?

Methodological Answer:

  • Catalyst Screening : Test Pd(OAc)2 or CuI for coupling reactions to improve efficiency .
  • Stepwise Monitoring : Use TLC or HPLC to identify incomplete reactions early .
  • Microwave Assistance : Apply microwave irradiation to accelerate slow steps (e.g., cyclization) .

Basic: What are the primary biological targets suggested for this compound?

Methodological Answer:

  • Enzyme Inhibition : Potential activity against cyclooxygenase-2 (COX-2) or phosphodiesterases, inferred from structural analogs .
  • Receptor Modulation : Fluorophenyl groups suggest affinity for serotonin or dopamine receptors .
  • Antimicrobial Screening : Thiazine derivatives often disrupt bacterial cell wall synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.